molecular formula C11H10ClNO2 B7729453 3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B7729453
M. Wt: 223.65 g/mol
InChI Key: GNBFROURUPHMGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the ring-closing reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride (SOCl2) . The reaction conditions include:

    Starting Material: (Z)-4-oxo-4-(arylamino)but-2-enoic acid

    Reagent: Sulfurous dichloride (SOCl2)

    Reaction Type: Ring-closing reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same ring-closing reaction, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as carbonic anhydrase isoenzymes . The compound inhibits these enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methylphenyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-chloro-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBFROURUPHMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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